Journal Name:Current Analytical Chemistry
Journal ISSN:1573-4110
IF:2.374
Journal Website:http://benthamscience.com/journal/index.php?journalID=cac
Year of Origin:2005
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:71
Publishing Cycle:Bimonthly
OA or Not:Not
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2018-03-09 , DOI: 10.1186/s41120-018-0023-3
Fingolimod is an oral agent approved for the treatment of relapsing forms of multiple sclerosis (MS), which has demonstrated efficacy in Phase III trials in patients with relapsing-remitting MS (RRMS). The present study was designed to assess bioequivalence between a fingolimod Test capsule formulation (Teva Argentina, formerly IVAX Argentina S.A.) and a Reference capsule formulation (Novartis Pharma GmbH, Germany). In a single-center, randomized, single-dose, open-label, two-way crossover study under fed conditions, 16 healthy volunteers were randomized to receive a single oral dose of 0.5 mg of the Test and Reference formulations, with a 42-day washout period between administrations. The three pharmacokinetic (PK) parameters employed in the study to assess the bioequivalence between the Test and Reference formulations were maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the concentration–time curve from time zero to 72 h (AUC0–72). No significant differences between the Test and Reference formulations for any of the three PK parameters were observed. Based on 90% geometric confidence intervals (CIs) within 80% to 125% for both AUC0–72 and Cmax, the Test and Reference formulations were considered bioequivalent.
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2021-12-06 , DOI: 10.1186/s41120-021-00041-2
Skin cancer is fifth most diagnosed disease in human population due to ultraviolet radiation (UV) exposure. Gamma oryzanol (OZ) is a natural antioxidant, and it also has skin anti-aging properties. OZ is naturally found in rice bran oil. The main aim of the present work was to optimize OZ niosomal formulation using quality by design approach including one variable at a time and full factorial design. Niosomes were prepared by solvent injection method and characterized for size, polydispersity index, drug entrapment, and transmission electron microscopy. The optimized batch obtained at X1 [drug to span 60 molar ratio (1:5)], X2 [volume of hydration (75 mL)], and X3 [stirring speed (2500 rpm)] to Y1 [average vesicle size (196.6 nm)] and Y2 [entrapment efficiency (78.31%)] as dependent variables. The optimized OZ noisomes were formulated by niosomal gel to provide improved physicochemical stability upon topical application against UV. The niosomal gel was characterized using pH meter, viscometer, Draize test for skin irritancy, ex vivo permeation studies, and stability studies. Ex vivo permeation studies of OZ niosomal gel not only showed fourfold higher permeation but also exhibited better drug retention in dermal layers of skin as compared to OZ gel. Quality Target Product Profile of OZ niosomal formulation was generated. Risk analysis of optimized OZ gel suggested most critical quality attributes (CQAs) and critical process parameters (CPPs) to be characterized as low risk. Thus, γ-oryzanol niosomal gel for topical use can serve as a promising prophylactic treatment in skin cancer, and the developed prototype formulation can be further extended to future newly discovered drugs with similar characteristics.
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2021-12-01 , DOI: 10.1186/s41120-021-00042-1
The Stability Community of the American Association of Pharmaceutical Scientists (AAPS) held a virtual workshop on “Vaccine Stability Considerations to Enable Rapid Development and Deployment”, on March 24-25, 2021. The workshop included distinguished speakers and panelists from across the industry, academia, regulatory agencies, as well as health care leaders. This paper presents a review of the topics covered. Specifically the challenges in accelerating vaccine development and analytical characterization techniques to establish shelf-life were covered. Additionally, vaccine stability modeling using prior knowledge stability models and advanced kinetic analysis played a key in the EUA approaches discussed during the workshop. Finally, the role of stability studies in addressing the challenges of vaccine distribution and deployment during the pandemic were a focus of presentations and panel discussions. Although the workshop did not have any presentation topics directly dedicated to the mRNA vaccines, the techniques discussed are generally applicable. The mRNA vaccine developers were represented in the panel discussions, where experts involved in the EUA approval/deployment stages for this vaccine type could discuss the challenges as applied to their vaccines.
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2021-09-01 , DOI: 10.1186/s41120-021-00037-y
Design of experiments (DOE)-based analytical quality by design (AQbD) method evaluation, development, and validation is gaining momentum and has the potential to create robust chromatographic methods through deeper understanding and control of variability. In this paper, a case study is used to explore the pros, cons, and pitfalls of using various chromatographic responses as modeling targets during a DOE-based AQbD approach. The case study involves evaluation of a reverse phase gradient HPLC method by a modified circumscribed central composite (CCC) response surface DOE. Solid models were produced for most responses and their validation was assessed with graphical and numeric statistics as well as chromatographic mechanistic understanding. The five most relevant responses with valid models were selected for multiple responses method optimization and the final optimized method was chosen based on the Method Operable Design Region (MODR). The final method has a much larger MODR than the original method and is thus more robust. This study showcases how to use AQbD to gain deep method understanding and make informed decisions on method suitability. Discoveries and discussions in this case study may contribute to continuous improvement of AQbD chromatography practices in the pharmaceutical industry.
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2019-07-08 , DOI: 10.1186/s41120-019-0031-y
Substandard and falsified medicine screening technologies are invaluable tools for post-marketing surveillance of medicine quality, particularly in low- and middle-income countries. National Regulatory Authorities and their partners leverage screening technologies to detect substandard and falsified medicines in the field and eliminate them from the medical product supply chain. An arsenal of different screening technologies has been developed to evaluate a variety of medicine quality attributes and performance characteristics, applying visual, physical and chemical analyses. Selecting the most effective screening technologies for a given quality challenge requires consideration of several practical, technical, and scientific factors, such as the type of medicines screened, the requirements of the screening technology, and the type of information needed. More widespread adoption of screening technologies will be facilitated by improved workforce development, technological advancements, and the development of a more robust supporting regulatory framework.
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2022-12-12 , DOI: 10.1186/s41120-022-00067-0
Glycopeptide antimicrobials are a class of naturally occurring or semi-synthetic glycosylated products that have shown antibacterial activity against gram-positive organisms by inhibiting cell-wall synthesis. In most cases, these drugs are prepared in dry powder (lyophilized) form due to chemical and physical instability in aqueous solution; however, from an economic and practical point of view, liquid formulations are preferred. Researchers have recently found ways to formulate some glycopeptide antibiotic therapeutic drugs in aqueous solution at refrigerated or room temperature. Chemical degradation can be significantly slowed by formulating them at a defined pH with specific buffers, avoiding oxygen reactive species, and minimizing solvent exposure. Sugars, amino acids, polyols, and surfactants can reduce physical degradation by restricting glycopeptide mobility and reducing solvent interaction. This review focuses on recent studies on glycopeptide antibiotic drug stability in aqueous solution. It is organized into three sections: (i) glycopeptide antibiotic instability due to chemical and physical degradation, (ii) strategies to improve glycopeptide antibiotic stability in aqueous solution, and (iii) a survey of glycopeptide antibiotic drugs currently available in the market and their stability based on published literature and patents. Antimicrobial resistance deaths are expected to increase by 2050, making heat-stable glycopeptides in aqueous solution an important treatment option for multidrug-resistant and extensively drug-resistant pathogens. In conclusion, it should be possible to formulate heat stable glycopeptide drugs in aqueous solution by understanding the degradation mechanisms of this class of therapeutic drugs in greater detail, making them easily accessible to developing countries with a lack of cold chains.
Correction: Safety and pharmacokinetics of a highly bioavailable resveratrol preparation (JOTROL TM)
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2022-07-27 , DOI: 10.1186/s41120-022-00061-6
Correction: AAPS Open 8, 11 (2022)
https://doi.org/10.1186/s41120-022-00058-1
Following publication of the original article (Kemper et al., 2022), the authors identified an error in the author name Dariush Behnam. The family name was incorrectly used throughout the article.The incorrect author name is: Dariush BenhamThe correct author name is: Dariush BehnamThe sentence currently in the Introduction section currently reads:JOTROLTM is a micellar 10% resveratrol solubilization formulation that is thought to increase the amount of resveratrol and metabolite concentrations in the blood via the lymphatic system (Benham and Hayward 2022).The sentence should read:JOTROLTM is a micellar 10% resveratrol solubilization formulation that is thought to increase the amount of resveratrol and metabolite concentrations in the blood via the lymphatic system (Behnam and Hayward 2022).The Authors’ contributions section currently reads:DBenham, SB, CW, CHV, and MH were engaged in early preclinical and clinical development and reporting of observations with JOTROL™ and were engaged in the authorship of this manuscript. CK and MH were engaged with specific design and interpretation elements of the PK study and authorship of the manuscript. DBennett was engaged with bioanalytical aspects of the PK study and authorship of the clinical study report and contributed to the editing of this manuscript. The author(s) read and approved the final manuscript.The Authors’ contributions section should read:DBehnam, SB, CW, CHV, and MH were engaged in early preclinical and clinical development and reporting of observations with JOTROL™ and were engaged in the authorship of this manuscript. CK and MH were engaged with specific design and interpretation elements of the PK study and authorship of the manuscript. DBennett was engaged with bioanalytical aspects of the PK study and authorship of the clinical study report and contributed to the editing of this manuscript. The author(s) read and approved the final manuscript.The Competing Interest section currently reads:CK is a paid consultant of Jupiter Neurosciences (Jupiter).DBenham is a principle of the company which has licensed technology to Jupiter but has no direct remunerative relationship with Jupiter. Aquanova owns no equity but does have unexecuted stock options.SB and CW are Jupiter founders and have an equity position in the company.They are also paid consultants of Jupiter. Both hold unexecuted stock options.CV is a paid consultant of Jupiter and has unexecuted stock options.DBennett has no direct financial relationship with Jupiter other than as a paid employee of Syneos Health, the CRO for the PK study.MH is a founder, employee, and member of the board of directors of Jupiter, has an equity position in Jupiter, is remunerated per an employment contract, and holds unexecuted stock options.The Competing Interest section should read:CK is a paid consultant of Jupiter Neurosciences (Jupiter).DBehnam is a principle of the company which has licensed technology to Jupiter but has no direct remunerative relationship with Jupiter. Aquanova owns no equity but does have unexecuted stock options.SB and CW are Jupiter founders and have an equity position in the company.They are also paid consultants of Jupiter. Both hold unexecuted stock options.CV is a paid consultant of Jupiter and has unexecuted stock options.DBennett has no direct financial relationship with Jupiter other than as a paid employee of Syneos Health, the CRO for the PK study.MH is a founder, employee, and member of the board of directors of Jupiter, has an equity position in Jupiter, is remunerated per an employment contract, and holds unexecuted stock options.The reference current reads:Benham D, Hayward M (2022) US patent 10,780,056The reference should read:Behnam D, Hayward M (2022) US patent 10,780,056The author group, affected citation, reference and Declarations have been updated above and the original article (Kemper et al., 2022) has been corrected.Kemper C, Behnam D, Brothers S et al (2022) Safety and pharmacokinetics of a highly bioavailable resveratrol preparation (JOTROL TM). AAPS Open 8:11. https://doi.org/10.1186/s41120-022-00058-1Download referencesAuthors and AffiliationsPharma Navigators LLC, 25 Dix Lane, Lawrenceville, NJ, 08648, USAChristopher KemperAquanova AG, Darmstadt, GermanyDariush BehnamJupiter Neurosciences Inc., 1001 US Highway North Suite 504, Jupiter, FL, 33458, USAShaun Brothers, Claes Wahlestedt, Claude-Henry Volmar & Marshall HaywardCenter for Therapeutic Innovation, University of Miami Miller School of Medicine, Miami, FL, 33136, USAShaun Brothers, Claes Wahlestedt & Claude-Henry VolmarSyneos Health, 301 College Road East, Princeton, NJ, USADaniel BennettAuthorsChristopher KemperView author publicationsYou can also search for this author in PubMed Google ScholarDariush BehnamView author publicationsYou can also search for this author in PubMed Google ScholarShaun BrothersView author publicationsYou can also search for this author in PubMed Google ScholarClaes WahlestedtView author publicationsYou can also search for this author in PubMed Google ScholarClaude-Henry VolmarView author publicationsYou can also search for this author in PubMed Google ScholarDaniel BennettView author publicationsYou can also search for this author in PubMed Google ScholarMarshall HaywardView author publicationsYou can also search for this author in PubMed Google ScholarCorresponding authorCorrespondence to Marshall Hayward.Open Access This article is licensed under a Creative Commons Attribution 4.0 International License, which permits use, sharing, adaptation, distribution and reproduction in any medium or format, as long as you give appropriate credit to the original author(s) and the source, provide a link to the Creative Commons licence, and indicate if changes were made. The images or other third party material in this article are included in the article's Creative Commons licence, unless indicated otherwise in a credit line to the material. If material is not included in the article's Creative Commons licence and your intended use is not permitted by statutory regulation or exceeds the permitted use, you will need to obtain permission directly from the copyright holder. To view a copy of this licence, visit http://creativecommons.org/licenses/by/4.0/.
Reprints and PermissionsCite this articleKemper, C., Behnam, D., Brothers, S. et al. Correction: Safety and pharmacokinetics of a highly bioavailable resveratrol preparation (JOTROL TM). AAPS Open 8, 13 (2022). https://doi.org/10.1186/s41120-022-00061-6Download citationPublished: 27 July 2022DOI: https://doi.org/10.1186/s41120-022-00061-6Share this articleAnyone you share the following link with will be able to read this content:Get shareable linkSorry, a shareable link is not currently available for this article.Copy to clipboard Provided by the Springer Nature SharedIt content-sharing initiative
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2022-11-14 , DOI: 10.1186/s41120-022-00064-3
Hydrolytic degradation of the polysorbate 20 (PS20) surfactant in protein-based liquid formulations releases free fatty acids (FFAs), which can accumulate to form particles in drug products during real-time (long-term) storage. To identify formulation conditions that mitigate the risk of particle formation, we conducted a longitudinal study using purified recombinant monoclonal antibody (mAb) formulated in 24 conditions. In this real-time stability study at 5 °C, three key formulation parameters—mAb concentration, initial PS20 concentration, and pH—were varied across representative ranges in a full-factorial design. A longitudinal regression analysis was used to evaluate the effects of these parameters and their interactions on PS20 degradation (via measurements of PS20, FFAs, and PS20 ester distribution) and on particle formation (via visible particle observations and subvisible particle counts). The time-dependent onset of visible particles trended with the rise in subvisible particle counts and FFA levels and fall in PS20 concentration. In the ranges studied here, lower mAb concentration and higher initial PS20 concentration delayed the onset of particles, whereas pH had a negligible effect. These observations were consistent with the general trends predicted by our previously published FFA solubility model. Taken together, these findings highlight the complex relationships between formulation parameters, PS20 degradation, and particle formation.
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2022-03-01 , DOI: 10.1186/s41120-022-00051-8
Rheumatoid arthritis (RA) is an autoimmune and inflammatory disease characterized by synovial inflammation, joint swelling, and cartilage and bone destruction. Dracocephalum heterophyllum (DH) is a compound in traditional Chinese herbal medicine well known for its anti-inflammatory, antiviral and antioxidant activities. In the present work, the therapeutic effects of DH were investigated in collagen-induced arthritis. Arthritis severity was assessed by clinical score, X-ray, and histopathological features. Expression of inflammatory cytokines was detected by qPCR and ELISA whereas anti-type II collagen antibodies were determined by ELISA. DH treatment significantly alleviated clinical scores, synovial inflammation, joint swelling, and cartilage and bone destruction. DH also reduced the production of inflammatory cytokines, including tumor necrosis factor alpha (TNF-α), interleukin 6 (IL-6), and interleukin-1β (IL-1β), and decreased the serum levels of anti-type II collagen specific IgG antibodies in collagen-induced arthritis. The therapeutic effects of DH in collagen-induced arthritis provide evidence that DH might be a potential therapeutic drug for rheumatoid arthritis.
Current Analytical Chemistry ( IF 2.374 ) Pub Date: 2018-10-18 , DOI: 10.1186/s41120-018-0027-z
Auto-injection devices must be easy and intuitive to use, especially in emergency situations. However, there are many reports of safety-related issues affecting auto-injectors and pen injectors, due to usability deficits. To minimize this type of problem, the identification of potential use errors is an important and critical task in usability engineering. The aim of this systematic, qualitative literature review was to identify and catalog use errors related to disposable auto-injection devices. The key terms “auto-injector”, “usability”, and “safety/errors” were used to search in the PubMed and Scopus databases for articles from peer-reviewed journals and conference proceedings published in English or French between 2000 and 2017. Use errors, close calls, and operational difficulties were identified, extracted and hierarchically classified. The analysis showed that of the 1415 initially identified publications, 38 met all the eligibility criteria. A qualitative analysis identified 232 instances of use errors and close calls, which were classified into 10 main categories and then 39 subcategories. The present results could be used to guide the design, evaluation and risk analyses of disposable auto-injection devices. Our approach is in line with the European Union’s latest regulations on improving the safety of medical devices - especially those concerning transparency and traceability.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, ANALYTICAL 分析化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.70 | 24 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://bsp-cms.eurekaselect.com/index.php/CAC/login?source=%2Findex.php%2FCAC